molecular formula C24H21N3O5 B11019554 2-(2,5-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(2,5-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11019554
M. Wt: 431.4 g/mol
InChI Key: PESQCEQPEVACGA-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a dimethoxyphenyl group, a methoxypyridinyl group, and a dihydroisoquinoline carboxamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: Starting with a suitable precursor, such as a substituted benzaldehyde, the isoquinoline core can be synthesized through a Pictet-Spengler reaction.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Methoxypyridinyl Group: This step might involve a nucleophilic substitution reaction where the methoxypyridinyl group is attached to the isoquinoline core.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or reduced aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could act as a ligand in binding studies.

Medicine

In medicinal chemistry, 2-(2,5-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions and reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-30-16-9-10-21(31-2)20(12-16)27-14-19(17-6-4-5-7-18(17)24(27)29)23(28)26-15-8-11-22(32-3)25-13-15/h4-14H,1-3H3,(H,26,28)

InChI Key

PESQCEQPEVACGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CN=C(C=C4)OC

Origin of Product

United States

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